molecular formula C22H22N6O2S B2547910 2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014028-30-8

2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2547910
CAS No.: 1014028-30-8
M. Wt: 434.52
InChI Key: RCNWNGBYRBBLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Several studies have reported the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as antifungal activity against yeast-like fungi (Hassan, 2013). Another study synthesized pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety, showing effective antimicrobial activities exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Synthesis of Heterocyclic Compounds

Research into synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety has been conducted. These compounds are potential precursors for further biological activity studies due to their diverse structural features (Farag et al., 2011).

Anti-Inflammatory and Anticancer Agents

A series of novel benzenesulfonamide derivatives has been synthesized and evaluated for their in vitro antitumor activity against HepG2 and MCF-7 cell lines. Some chlorinated compounds exhibited excellent antitumor activity, and further studies were carried out on these compounds to evaluate their potential interactions against specific cellular targets (Fahim & Shalaby, 2019).

Enzyme Inhibition and Molecular Docking Studies

The synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole have shown inhibitory effects on various enzyme activities, including cholesterol esterase and tyrosinase, suggesting potential therapeutic applications for diseases associated with these enzymes (Alyar et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrazole rings act as enzyme inhibitors .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses and to optimize its properties for these uses .

Properties

IUPAC Name

2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-4-9-20(16(2)14-15)31(29,30)27-19-7-5-18(6-8-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNWNGBYRBBLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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